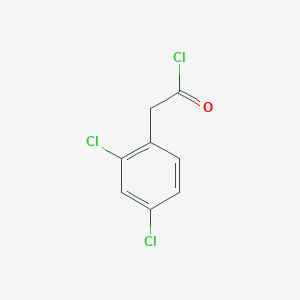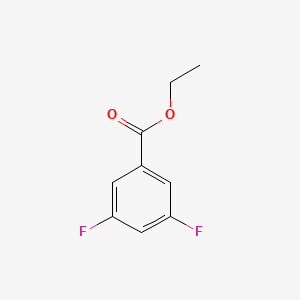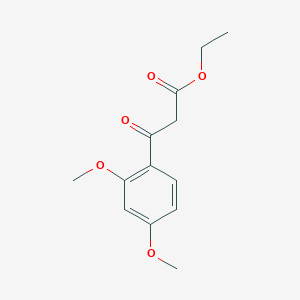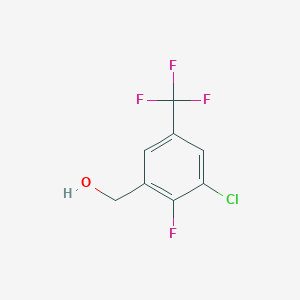
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
- Also known as [3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol.
- CAS Number: 261763-05-7.
- Molecular Weight: 228.57 g/mol.
- IUPAC Name: [3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol.
- Physical Form: Solid.
- Purity: 98%.
- Storage Temperature: Ambient.
- Synonyms: 3-Cl-2-F-5-(CF3)benzyl alcohol.
Synthesis Analysis
- Limited information available. Further research is needed to explore synthetic routes and methods.
Molecular Structure Analysis
Chemical Reactions Analysis
- No specific reactions reported for this compound. It can serve as a building block for further synthesis.
Physical And Chemical Properties Analysis
- Refractive Index (n20/D): 1.476 (lit.)
- Boiling Point: 196°C (lit.)
- Density: 1.54 g/mL at 25°C (lit.)
Wissenschaftliche Forschungsanwendungen
Mild and Metal-Free Fluorination Techniques
Researchers have developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines using Selectfluor. This process efficiently affords fluorinated heterocycles containing 1,3-disubstitution, highlighting the dual role of Selectfluor as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).
Oxidative Rearrangement
Another study presented the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane, leading to the selective formation of aryl fluoromethyl ethers in good yields. This method probably involves a 1,2-shift of aryl groups from benzylic carbon to oxygen atoms (Ochiai, Yoshimura, & Miyamoto, 2009).
Domino Reactions
The application of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol in domino reactions has been explored, where its single fluorine atom can be replaced by various nucleophiles. Subsequent nucleophilic substitution with benzyl alcohols under mild conditions leads to product rearrangements, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Burger et al., 2001).
Synthesis of Fluorodeoxy Pentofuranosides
In the synthesis of peracylated fluorodeoxy pentofuranosides, the oxidation of methyl 5-O-benzyl-3(2)-deoxy-3(2)-fluoro-α-d-pentofuranosides leads to the formation of keto derivatives. This process highlights the intricate manipulation of fluorinated sugars for the development of novel compounds (Mikhailopulo et al., 1995).
Trifluoromethylation from Homoallylic Alcohols
A novel synthesis method for 2,2,2-trifluoroethyl compounds from homoallylic alcohols through a copper(I) iodide-initiated trifluoromethyl–dehydroxylation process has been developed. This method emphasizes the utility of fluorinated compounds in introducing trifluoromethyl groups into molecules, showcasing significant advancements in fluorine chemistry (Duan & Chen, 1994).
Safety And Hazards
- Considered hazardous by OSHA standards.
- Skin and eye irritation potential.
- Specific target organ toxicity (single exposure) to the respiratory system.
Zukünftige Richtungen
- Investigate its potential applications in pharmaceuticals, agrochemicals, or materials science.
- Explore its reactivity and functionalization for novel derivatives.
Please note that additional research and experimental data are needed to fully understand this compound’s properties and applications. 🌟
Eigenschaften
IUPAC Name |
[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEZAXDRQCONER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378688 | |
| Record name | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | |
CAS RN |
261763-05-7 | |
| Record name | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-05-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



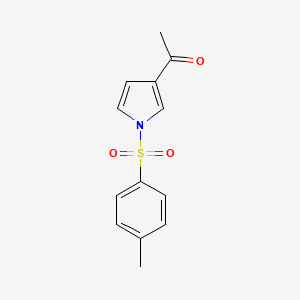
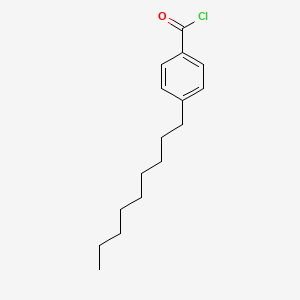
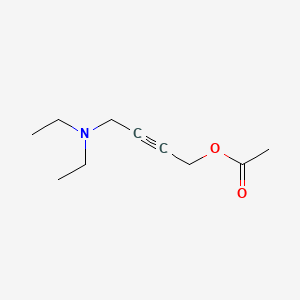
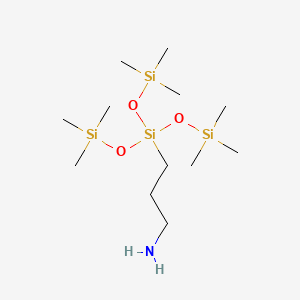
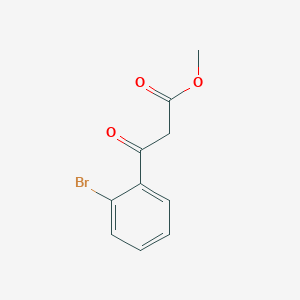
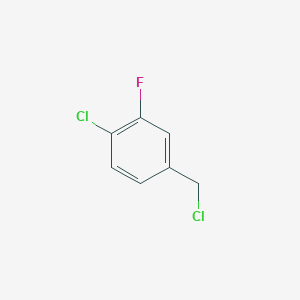
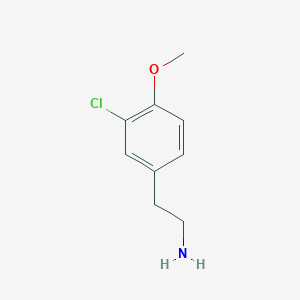
![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)


